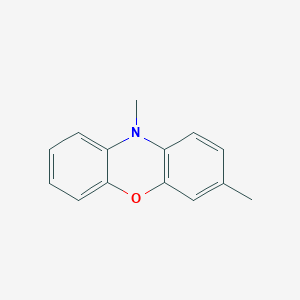
Dimercaptothiazol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimercaptothiazol is a heterocyclic compound containing sulfur and nitrogen atoms within its structure. It is known for its unique chemical properties and has found applications in various fields, including chemistry, biology, medicine, and industry. The compound’s structure allows it to participate in a variety of chemical reactions, making it a valuable substance for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dimercaptothiazol can be synthesized through several methods. One common approach involves the reaction of thioamides with sulfur and nitrogen sources under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, this compound is often produced using large-scale chemical reactors. The process involves the careful control of reaction parameters to maximize yield and purity. Industrial methods may also incorporate continuous flow techniques to enhance efficiency and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions: Dimercaptothiazol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert this compound into thiols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions typically involve the use of strong nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield disulfides, while reduction can produce thiols .
Aplicaciones Científicas De Investigación
Dimercaptothiazol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research has explored its use in developing new pharmaceuticals, particularly for its potential therapeutic effects.
Industry: this compound derivatives are used as additives in lubricants, corrosion inhibitors, and other industrial products
Mecanismo De Acción
The mechanism of action of dimercaptothiazol involves its ability to interact with various molecular targets. The compound’s sulfur and nitrogen atoms can form complexes with metal ions, which can inhibit or promote specific biochemical pathways. This property makes it useful in applications such as metal chelation therapy and as a catalyst in chemical reactions .
Comparación Con Compuestos Similares
Thiazole: A heterocyclic compound with a similar structure but different chemical properties.
Thiadiazole: Another related compound with distinct reactivity and applications.
Uniqueness: Dimercaptothiazol is unique due to its dual sulfur and nitrogen content, which imparts specific reactivity and binding properties. This makes it particularly valuable in applications requiring strong metal-binding capabilities and versatile chemical reactivity .
Propiedades
Número CAS |
913737-05-0 |
|---|---|
Fórmula molecular |
C3H3NS3 |
Peso molecular |
149.3 g/mol |
Nombre IUPAC |
4-sulfanyl-3H-1,3-thiazole-2-thione |
InChI |
InChI=1S/C3H3NS3/c5-2-1-7-3(6)4-2/h1,5H,(H,4,6) |
Clave InChI |
KWBXQDNGHQLAMB-UHFFFAOYSA-N |
SMILES canónico |
C1=C(NC(=S)S1)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6,10-Ethano-6H-pyrido[2,3-h][3]benzazepine, 7,8,9,10-tetrahydro-](/img/structure/B14196206.png)
![(2-Aminothieno[2,3-c]pyridin-3-yl)(naphthalen-1-yl)methanone](/img/structure/B14196208.png)
![2H,3aH,5H-Spiro[1,3-dioxolo[4,5-b]pyran-6,2'-oxirane]](/img/structure/B14196215.png)
![Ethyl {[3-(4-fluorophenyl)prop-2-yn-1-yl]oxy}acetate](/img/structure/B14196222.png)
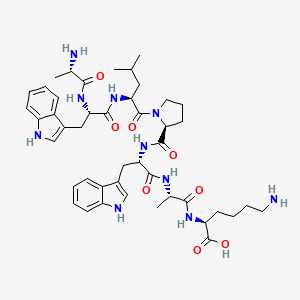
![5-Ethyl-3-[(4-fluorophenyl)sulfanyl]-4-methyl-1-phenylpyridin-2(1H)-one](/img/structure/B14196238.png)
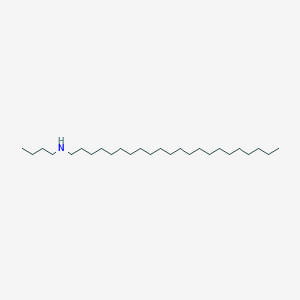
![4,5-Dichloro-2-[(1S,2R)-2-phenylcyclopropyl]-1,2-thiazol-3(2H)-one](/img/structure/B14196250.png)
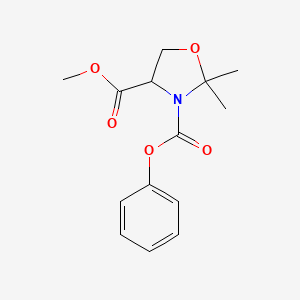
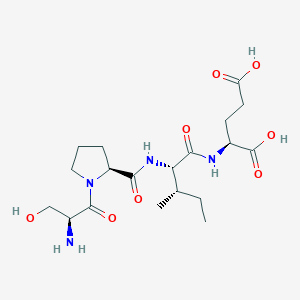
![4-(Benzyloxy)-6-(3-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14196266.png)
